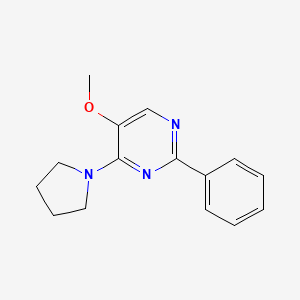

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine

Description

Properties

IUPAC Name |

5-methoxy-2-phenyl-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-19-13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUSXBFFCHJSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a pyrimidine precursor and introduce the substituents through a series of reactions such as nucleophilic substitution, condensation, and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and streamlined purification processes to ensure the compound is produced in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated pyrimidine derivative, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidinyl moieties .

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine is a pyrimidine derivative characterized by a methoxy group at position 5 and a pyrrolidine moiety at position 4. Its molecular formula is with a molecular weight of 255.32 g/mol. The presence of the methoxy group is significant as it influences the compound's biological activity.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit substantial antimicrobial properties. The specific compound this compound has been evaluated for its efficacy against various bacterial strains.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- E. coli : Exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 100 µg/mL depending on the substitution pattern on the pyrimidine ring.

- S. aureus : Showed significant activity with MIC values often comparable to standard antibiotics like ciprofloxacin .

A study highlighted that derivatives with methoxy substitutions displayed enhanced antibacterial activity, indicating the importance of functional groups in modulating bioactivity .

Pharmacological Significance

The pharmacological applications of this compound extend beyond antimicrobial effects. The compound has been investigated for its potential roles in:

Antitumor Activity

Pyrimidine derivatives have been recognized for their anticancer properties, particularly as cyclin-dependent kinase (CDK) inhibitors. The structural features of this compound may contribute to its ability to inhibit tumor cell proliferation .

Antifungal Activity

Similar compounds have demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger, further underscoring the versatility of pyrimidine derivatives in treating various infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | 5 | Enhances antibacterial activity |

| Pyrrolidine | 4 | Contributes to overall bioactivity |

| Halogen (Cl, Br) | Various | Often increases potency against bacteria |

Research indicates that modifications at specific positions can significantly alter the compound's efficacy, allowing for tailored drug design .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrimidine derivatives similar to this compound:

- Synthesis and Screening : A series of novel derivatives were synthesized and screened for antibacterial activity against E. coli and S. aureus. Compounds with methoxy and halogen substitutions showed promising results .

- Pharmacological Profiles : Investigations into the pharmacological profiles revealed that certain derivatives not only inhibited bacterial growth but also showed potential as anticancer agents through CDK inhibition mechanisms .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Avanafil

- Structure: 4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide .

- Key Features :

- Pyrrolidinyl and methoxy groups enhance PDE5 enzyme binding affinity.

- Chlorine and hydroxymethyl substituents contribute to stereochemical specificity (S-enantiomer) and solubility in acidic buffers (pH ~4).

- Physicochemical Properties :

- Molecular weight: 483.95 Da.

- Solubility: Low in water, moderate in organic solvents, pH-dependent solubility (higher at acidic pH).

- Biological Activity :

- Potent PDE5 inhibitor with rapid onset of action in erectile dysfunction therapy.

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure : Dihydropyrimidine with methoxyphenyl and acetyl groups .

- Key Features: Methoxyphenyl substituent enhances π-π interactions in crystal structures.

- Biological Activity :

- Demonstrated enzyme inhibition and antimicrobial activity in structural analogs.

4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine

- Structure : Pyrimidine with dual methoxy groups and a pyrazole ring .

- Physicochemical Properties :

- Molecular weight: 220.23 g/mol.

- LogP: 1.01 (moderate lipophilicity).

4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine

- Structure : Cyclopenta-fused pyrimidine with pyrrolidinyl and methyl groups .

- Key Features: Cyclopenta ring increases rigidity, altering binding geometry compared to non-fused analogs.

Physicochemical and Pharmacokinetic Comparisons

*Predicted values based on structural analogs. †Experimentally derived . ‡Calculated from molecular formula.

Biological Activity

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. The structural formula can be represented as follows:

This compound features a pyrimidine ring substituted with a methoxy group and a phenyl ring, which are critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In various in vitro studies, it has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways. The compound's mechanism includes:

- Inhibition of Kinases : It acts as an inhibitor of specific kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic markers like Bcl-2 .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis via caspase activation |

| HeLa | 3.5 | Inhibits cell proliferation |

| A549 | 4.0 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound is particularly potent against breast cancer and lung cancer cell lines.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cancer cells. The proposed mechanisms include:

- Kinase Inhibition : The compound inhibits various kinases that play crucial roles in the signaling pathways regulating cell growth and survival.

- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.

- Apoptotic Pathway Activation : By modulating the expression levels of apoptotic proteins, it promotes programmed cell death in malignant cells.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor growth without significant toxicity, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine core functionalization. Key steps include:

- Step 1 : Condensation reactions using NHOAc and glacial AcOH under reflux (108°C) to form intermediates .

- Step 2 : Phosphorylation with POCl and DMF at controlled temperatures (0–60°C) for selective substitution .

- Optimization : Adjusting stoichiometry (e.g., 2.00 equiv. of KCO in DMF at 80°C) improves yield and purity .

- Table : Critical Reaction Parameters

| Step | Reagents/Conditions | Temperature | Yield Range |

|---|---|---|---|

| 1 | NHOAc, AcOH | 108°C | 60-75% |

| 2 | POCl, DMF | 0–60°C | 50-65% |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards .

- First Aid : For skin exposure, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Segregate waste and collaborate with certified agencies for safe disposal .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with a buffer (15.4 g ammonium acetate in 1 L HO, pH 6.5 adjusted with acetic acid) for separation .

- NMR : Confirm structural integrity via H and C NMR, focusing on pyrrolidine proton signals (δ 2.5–3.5 ppm) and methoxy groups (δ 3.8 ppm) .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H] at m/z 297.3) with theoretical values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- X-ray Crystallography : Optimize crystal growth using vapor diffusion with ethanol/water (4:1 v/v) to improve diffraction quality .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and torsional strain in pyrrolidine substituents .

- Cross-Validation : Compare experimental data with analogues like 4-(methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (CAS 339278-94-3) to identify systematic errors .

Q. What methodological approaches are recommended for assessing the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays to measure inhibition constants () against target enzymes (e.g., DNA methyltransferases) .

- Docking Studies : Generate 3D protein-ligand models (e.g., using AutoDock Vina) to predict binding modes of the pyrrolidine and methoxy groups .

- SAR Analysis : Compare activity with derivatives lacking the methoxy group to quantify its role in potency .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .

- Quality Control : Implement in-line FTIR to monitor reaction progress and detect intermediates .

- Batch Analysis : Use DOE (Design of Experiments) to evaluate the impact of temperature and stirring rates on yield .

Q. What strategies are effective in analyzing regioselectivity issues during functionalization of the pyrimidine core?

- Methodological Answer :

- Isotopic Labeling : Introduce C at the pyrimidine C4 position to track substitution patterns via NMR .

- Competitive Reactions : Compare reactivity of this compound with 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) under identical conditions .

- Theoretical Insights : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.